2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(aminomethyl)-4,4-difluorocyclohexyl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2/c10-9(11)3-1-8(7-12,2-4-9)14-6-5-13/h13H,1-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCOFRKQRHPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CN)OCCO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the aminomethyl and difluoromethyl groups. The final step involves the attachment of the ethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.
Scientific Research Applications
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key structural analogues and their properties are summarized below:
Key Comparisons
Core Scaffold Differences The target compound’s 4,4-difluorocyclohexyl ether scaffold contrasts with the pyrimidine core in 5-methanesulfonylpyrimidin-2-amine. Cyclohexyl ethers typically exhibit greater conformational rigidity and lipophilicity compared to planar heterocycles, which may influence receptor-binding selectivity . The terminal alkyne in 1-aminobut-3-yn-2-ol hydrochloride enables click chemistry applications, a feature absent in the difluorocyclohexyl derivative.
Functional Group Impact Aminomethyl vs. Fluorination Effects: The 4,4-difluoro substitution on the cyclohexyl ring enhances metabolic stability and electron-withdrawing properties relative to non-fluorinated analogues, as seen in other fluorinated pharmaceuticals (e.g., sitagliptin) .
Salt Forms and Solubility Both 2-amino-2-(4,4-difluorocyclohexyl)ethan-1-ol and 1-aminobut-3-yn-2-ol are synthesized as hydrochloride salts, improving crystallinity and aqueous solubility. The free base form of the target compound may exhibit lower solubility, necessitating formulation adjustments for in vivo studies .
Pharmacological and Physicochemical Properties (Inferred)
- Lipophilicity: The difluorocyclohexyl group likely increases logP compared to the alkyne-containing analogue (1-aminobut-3-yn-2-ol), aligning with its higher molecular weight (234.23 vs. 115.18 g/mol).
- pKa and Protonation: The aminomethyl group’s pKa (~9–10) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid).
Biological Activity
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol, also known by its IUPAC name, is a chemical compound with the molecular formula C10H19F2NO2. It features a cyclohexyl ring with aminomethyl and difluoromethyl substituents, along with an ethoxy group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structural features suggest potential interactions with topoisomerase enzymes, which are critical for DNA replication and transcription processes.
Antiproliferative Effects
Research has indicated that compounds with similar structural motifs exhibit antiproliferative properties against cancer cell lines. For example, studies on related compounds have shown that alterations in the alkyl chain length can significantly affect their efficacy as topoisomerase inhibitors. Specifically, shorter diaminoalkanes have been associated with enhanced anti-topoisomerase activity, indicating that the structural characteristics of this compound may similarly influence its biological potency .
In Vitro Studies
In vitro assays have been employed to evaluate the cytotoxicity of this compound against various cancer cell lines. The growth inhibition (GI50) values provide a quantitative measure of the compound's effectiveness. For instance, related compounds have demonstrated GI50 values ranging from to M, indicating varying degrees of potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the compound's structure can lead to significant changes in biological activity. For instance:
- Substituent Length : Compounds with longer diaminoalkane substituents generally show reduced activity.
- Functional Group Variations : The introduction of different functional groups can alter the interaction dynamics with target proteins .
Topoisomerase Inhibition
In a study evaluating a series of similar compounds, it was found that those containing aminomethyl groups exhibited enhanced topoisomerase I inhibition compared to their counterparts without such substituents. The interaction between these compounds and DNA cleavage patterns suggests a promising avenue for developing new anticancer agents .
Cytotoxicity Assessment
A comparative analysis of cytotoxicity among several derivatives highlighted that this compound could potentially serve as a lead compound for further development in cancer therapeutics. The mean graph midpoint (MGM) values for growth inhibition across multiple human cancer cell lines were systematically recorded and analyzed .
Table 1: Summary of Biological Activity Data
| Compound Name | GI50 Value (M) | Topoisomerase Inhibition | Remarks |
|---|---|---|---|
| This compound | Potent | Potential lead compound | |
| Related Compound A | Moderate | Similar structure | |
| Related Compound B | Low | Longer alkyl chain |
Table 2: Structural Variations and Their Impact on Activity
| Structural Variation | Effect on Activity |
|---|---|
| Shorter diaminoalkane substituents | Increased potency |
| Presence of difluoromethyl group | Enhanced enzyme interaction |
| Alkyl chain length > 6 carbons | Decreased activity |
Q & A
Q. How can metabolic pathways of this compound be elucidated in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize <sup>14</sup>C-labeled compound for tracking in rodent models.
- Mass Spectrometry Imaging (MSI) : Map tissue distribution (e.g., liver, kidneys).
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
